molecular formula C6H7ClN2 B1314158 2-Chloro-5-methylpyridin-4-amine CAS No. 79055-62-2

2-Chloro-5-methylpyridin-4-amine

Cat. No. B1314158
CAS RN: 79055-62-2
M. Wt: 142.58 g/mol
InChI Key: CJGKOPNIXJWHKF-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridin-4-amine is a chemical compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 . It is a solid substance .


Synthesis Analysis

The synthesis of 2-chloro-5-methylpyridin-4-amine involves a reaction with 2-chloro-5-methyl-4-nitropyridine 1-oxide . The synthesis steps are as follows: A glass pressure reactor with cross-beam stirrer was charged under argon with 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and 2.9 g of hydrogenation catalyst (0.8% Pt and 0.6% Mo on activated carbon (D505A-105 0.8% Pt+0.6% Mo on carbon powder, BASF) and 320 ml of ethanol were added .


Molecular Structure Analysis

The IUPAC name of 2-Chloro-5-methylpyridin-4-amine is 2-chloro-5-methyl-4-pyridinamine . The InChI code is 1S/C6H7ClN2/c1-4-3-9-6 (7)2-5 (4)8/h2-3H,1H3, (H2,8,9) .


Physical And Chemical Properties Analysis

2-Chloro-5-methylpyridin-4-amine has a density of 1.26 g/cm3 . Its boiling point is 283.3 °C at 760 mmHg . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

2-Chloro-5-methylpyridin-4-amine serves as a key starting material in synthesizing a variety of biologically active molecules. A study by Gangadasu, Raju, & Rao (2002) detailed the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines, compounds known for their potential as herbicides, fungicides, antiviral, anticancer, and antimicrobial agents. This synthesis pathway emphasizes the versatility of 2-Chloro-5-methylpyridin-4-amine in creating diverse biologically active compounds.

Fungicidal and Plant Growth Regulatory Activities

Another application is in the development of compounds with fungicidal and plant growth regulatory activities. Liu Chang-chun (2013) synthesized a series of aroylthioureas containing the 2-chloro-5-methylpyridine moiety. These compounds exhibited promising fungicidal and plant growth regulative activity, as detailed in their research here.

Pesticidal Properties

The compound also finds application in pest control. A study conducted by Chen et al. (2016) synthesized 1-(4-Chloro-3 Methylpyridine)-N-Nitroimidazolealkanes-2-Amine and evaluated its biological activity, specifically its efficacy in controlling aphids and plant hoppers. Their research can be found here.

Pharmaceutical Applications

In pharmaceutical research, the compound is utilized in the synthesis of various drugs. For instance, Hu Yong-an (2012) described the synthesis of Nevirapine, an anti-infective agent, using 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)-nicotinamide, which is derived from 2-chloro-5-methylpyridin-4-amine. The study highlights its significance in drug synthesis as detailed here.

Safety And Hazards

2-Chloro-5-methylpyridin-4-amine is classified as a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . Conditions to avoid include heat, flames, and sparks .

properties

IUPAC Name

2-chloro-5-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGKOPNIXJWHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505451
Record name 2-Chloro-5-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylpyridin-4-amine

CAS RN

79055-62-2
Record name 2-Chloro-5-methyl-4-pyridinamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methylpyridin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methylpyridin-4-amine
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Synthesis routes and methods

Procedure details

Iron (1.0 g) was added to a solution of 10 (500 mg, 2.6 mmol) in glacial acetic acid (10 mL). The reaction mixture was then heated at 100° C. for 20 minutes. The suspension was poured on aqueous NaOH 1M and extracted with ethyl acetate. After drying over Na2SO4, the solvent was then evaporated and 11 was isolated as a colorless solid (370 mg, 2.6 mmol, HPLC Rt=1.3 min, FIA ES+ 143.0).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Chen, C Yu, W Liu, C Zhu, X Jiang, C Xu… - Archiv der …, 2022 - Wiley Online Library
… To a stirred solution of 2-chloropyridin-4-amine or 2-chloro-5-methylpyridin-4-amine (1 equiv) and triethylamine (2 equiv) in DCM, the corresponding aryl acyl chloride (1.2 equiv) was …
Number of citations: 3 onlinelibrary.wiley.com

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